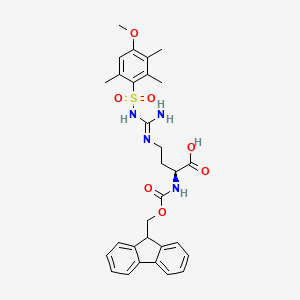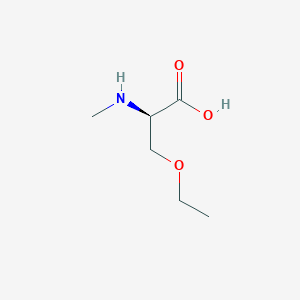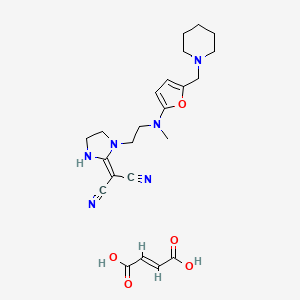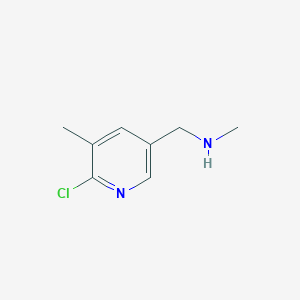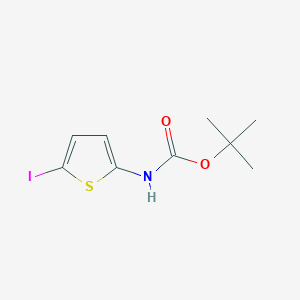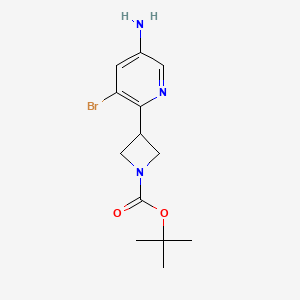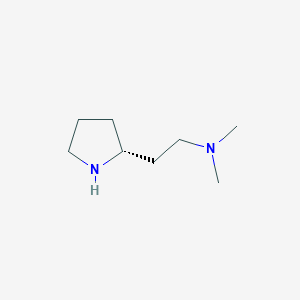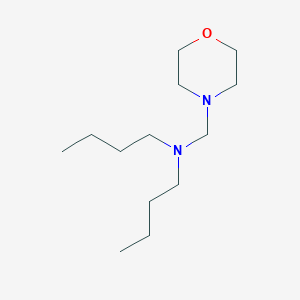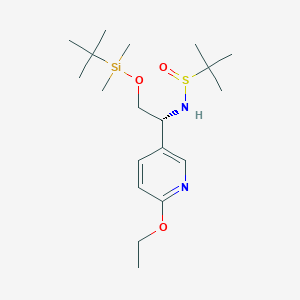![molecular formula C30H22O2 B13135307 2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two anthracene units connected via a central carbon-carbon bond, with two methyl groups attached at the 2,2’ positions and two ketone groups at the 9,9’ positions. This structure imparts distinct photophysical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The initial step involves the synthesis of anthracene units, which can be achieved through the cyclization of appropriate precursors.
Methylation: The anthracene units are then methylated at the 2,2’ positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Coupling: The two methylated anthracene units are coupled together using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Oxidation: The final step involves the oxidation of the coupled product to introduce the ketone groups at the 9,9’ positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Anthracene Units: Large-scale cyclization reactions to produce anthracene units.
Continuous Methylation: Use of continuous flow reactors for efficient methylation.
High-Pressure Coupling: High-pressure reactors for the coupling step to ensure high yields.
Controlled Oxidation: Use of controlled oxidation processes to achieve the desired ketone functionality.
化学反応の分析
Types of Reactions
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of photodynamic therapy agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy. These ROS can induce cellular damage and apoptosis in targeted cells. The pathways involved include the activation of caspases and the disruption of mitochondrial function.
類似化合物との比較
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the central carbon-carbon bond and ketone groups.
2,2’-Dimethylbiphenyl: Similar in having two aromatic rings and methyl groups but lacks the extended conjugation and ketone groups.
9,10-Diphenylanthracene: Similar in having substituted anthracene units but with phenyl groups instead of methyl groups.
Uniqueness
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation, which imparts distinct photophysical properties. The presence of ketone groups at the 9,9’ positions also allows for specific chemical reactivity and interactions, making it valuable in various applications.
特性
分子式 |
C30H22O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
2-methyl-1-(2-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-21-15-19-7-3-5-9-23(19)29(31)27(21)25(17)26-18(2)12-14-22-16-20-8-4-6-10-24(20)30(32)28(22)26/h3-14H,15-16H2,1-2H3 |
InChIキー |
JCRUVQWVCDAXCM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CC3=CC=CC=C3C2=O)C=C1)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


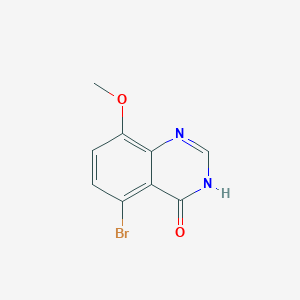
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
